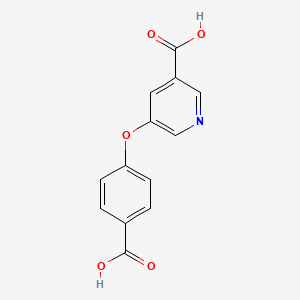
5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxyphenoxy)nicotinic acid is an organic compound with the molecular formula C13H9NO5. It features a nicotinic acid moiety linked to a carboxyphenoxy group, making it a versatile ligand in coordination chemistry . This compound is known for its structural flexibility and ability to form various coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)nicotinic acid can be synthesized through hydrothermal methods. A typical synthesis involves mixing the compound with distilled water in a Teflon-lined autoclave and heating it under autogenous pressure at 413 K for several days . After cooling, the product is collected by filtration and washed with distilled water .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-(4-Carboxyphenoxy)nicotinic acid undergoes various chemical reactions, including coordination with metal ions to form coordination polymers . It can participate in oxidation, reduction, and substitution reactions due to its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyphenoxy group.
Major Products: The major products formed from these reactions are often coordination polymers with metals like cobalt, manganese, nickel, and zinc .
Scientific Research Applications
5-(4-Carboxyphenoxy)nicotinic acid has a wide range of applications in scientific research:
Biology: Its coordination compounds are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenoxy)nicotinic acid primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis, sensing, and material science . The molecular targets and pathways involved depend on the specific metal ions and the structure of the resulting coordination polymers.
Comparison with Similar Compounds
- 5-(4’-Carboxyphenyl)nicotinic acid
- 5-(4’-Carboxyphenoxy)benzoic acid
Comparison: 5-(4-Carboxyphenoxy)nicotinic acid is unique due to its combination of three distinct functional groups: carboxyl, pyridyl, and ether. This trifunctional nature allows it to form a wide variety of coordination polymers with different structural types, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
5-(4-carboxyphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)8-1-3-10(4-2-8)19-11-5-9(13(17)18)6-14-7-11/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
RJQYMBZVURNGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















